molecular formula C13H14N2O3 B1615820 3-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid CAS No. 701221-57-0

3-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid

Cat. No.: B1615820
CAS No.: 701221-57-0
M. Wt: 246.26 g/mol
InChI Key: OEGWWGDLMDYAAN-UHFFFAOYSA-N
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Description

3-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid is a heterocyclic compound that contains a pyrazole ring fused to a benzoic acid moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The pyrazole ring is known for its versatility and ability to participate in various chemical reactions, making it a valuable scaffold in drug development and other chemical research.

Mechanism of Action

Mode of Action

It is known that many pyrazole derivatives interact with their targets through hydrogen bonding . The compound may interact with its targets in a similar manner, leading to changes in the targets’ function.

Biochemical Pathways

Pyrazole derivatives are known to have diverse biological activities, suggesting that they may affect multiple pathways

Result of Action

Many pyrazole derivatives have been found to have anti-inflammatory, antibacterial, and antitumor activities

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules, and temperature

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid typically involves the condensation of a suitable hydrazine derivative with a β-keto ester, followed by cyclization and subsequent functional group transformations. One common method involves the reaction of 3-propyl-1H-pyrazole-5-carboxylic acid with an appropriate benzoic acid derivative under acidic or basic conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazole ring, converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

3-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

    4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: Similar structure with a methyl group instead of a propyl group.

    3-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid: Lacks the propyl group, leading to different chemical properties.

Uniqueness: 3-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid is unique due to the presence of the propyl group, which can influence its reactivity and biological activity. This structural feature can enhance its interactions with specific molecular targets, making it a valuable compound in medicinal chemistry and other research fields.

Properties

IUPAC Name

3-(5-oxo-3-propyl-4H-pyrazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-2-4-10-8-12(16)15(14-10)11-6-3-5-9(7-11)13(17)18/h3,5-7H,2,4,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGWWGDLMDYAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=O)C1)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359638
Record name 3-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701221-57-0
Record name 3-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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